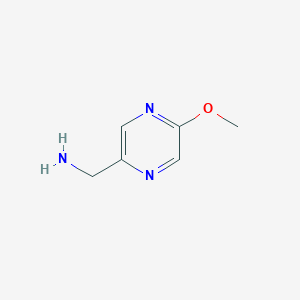
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione is a complex organic compound that features a purine core substituted with a benzylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.
Piperidine Derivatives: Widely used in the pharmaceutical industry for their biological activity.
Uniqueness
8-(4-Benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine core with a benzylpiperidine moiety makes it particularly interesting for medicinal chemistry applications.
Propiedades
Número CAS |
674364-76-2 |
|---|---|
Fórmula molecular |
C23H31N5O2 |
Peso molecular |
409.534 |
Nombre IUPAC |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C23H31N5O2/c1-3-4-8-13-28-19-20(26(2)23(30)25-21(19)29)24-22(28)27-14-11-18(12-15-27)16-17-9-6-5-7-10-17/h5-7,9-10,18H,3-4,8,11-16H2,1-2H3,(H,25,29,30) |
Clave InChI |
ZFFFKQAKRBWBMF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)


![3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide](/img/structure/B2597924.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2597926.png)
![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)
![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)
![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)
